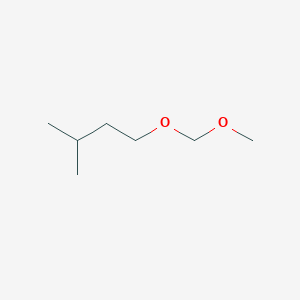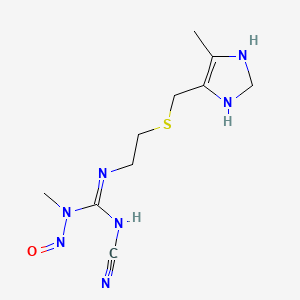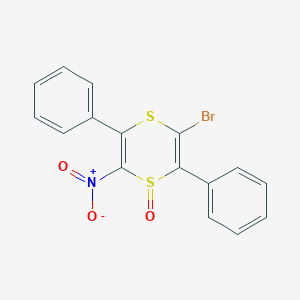
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and diphenyl groups attached to a dithiin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one typically involves multiple steps, starting with the formation of the dithiin ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsFor instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dithiin ring structure provides a stable framework that can interact with enzymes and receptors, potentially modulating their activity.
相似化合物的比较
Similar Compounds
Uniqueness
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or stability, depending on the context of its use.
属性
CAS 编号 |
76629-81-7 |
|---|---|
分子式 |
C16H10BrNO3S2 |
分子量 |
408.3 g/mol |
IUPAC 名称 |
5-bromo-2-nitro-3,6-diphenyl-1,4-dithiine 1-oxide |
InChI |
InChI=1S/C16H10BrNO3S2/c17-15-14(12-9-5-2-6-10-12)23(21)16(18(19)20)13(22-15)11-7-3-1-4-8-11/h1-10H |
InChI 键 |
DWKAVBYMYODWQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(S(=O)C(=C(S2)Br)C3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


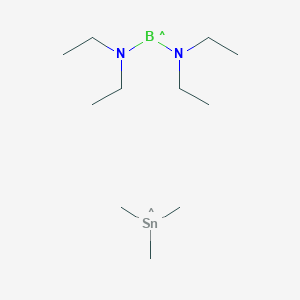
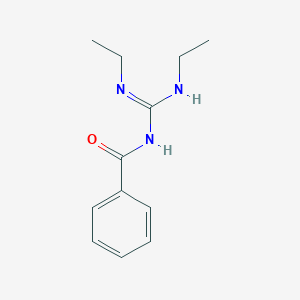


![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
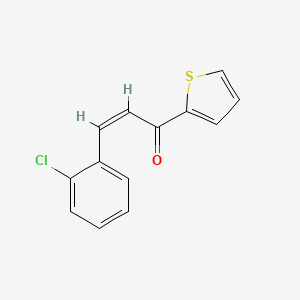
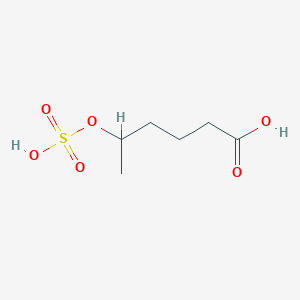
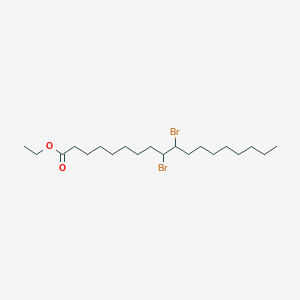
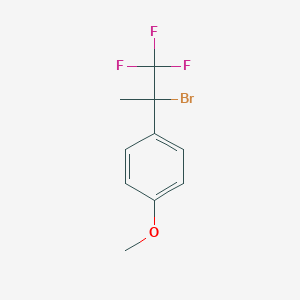
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)

